Methyl 4-(2-((2-phenylbutanoyl)oxy)acetamido)benzoate
Description
Methyl 4-(2-((2-phenylbutanoyl)oxy)acetamido)benzoate is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications
Properties
IUPAC Name |
methyl 4-[[2-(2-phenylbutanoyloxy)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-3-17(14-7-5-4-6-8-14)20(24)26-13-18(22)21-16-11-9-15(10-12-16)19(23)25-2/h4-12,17H,3,13H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMWNOLRKRCGPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)OCC(=O)NC2=CC=C(C=C2)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-((2-phenylbutanoyl)oxy)acetamido)benzoate typically involves multiple steps, starting with the preparation of the core benzoate structure. The process often includes esterification, amidation, and acylation reactions. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes or continuous flow systems. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. Advanced techniques such as high-performance liquid chromatography (HPLC) are often employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-((2-phenylbutanoyl)oxy)acetamido)benzoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles like hydroxide ions or amines.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions often occur at lower temperatures in the presence of a solvent like ether .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new functionalized derivatives of the original compound .
Scientific Research Applications
Methyl 4-(2-((2-phenylbutanoyl)oxy)acetamido)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in the design of anti-inflammatory and analgesic agents.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which Methyl 4-(2-((2-phenylbutanoyl)oxy)acetamido)benzoate exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, leading to the modulation of biochemical processes. The compound’s structure allows it to interact with various biological molecules, influencing cellular functions and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 4-(2-((2-phenylbutanoyl)oxy)acetamido)benzoate include:
- Methyl 4-{2-[(2-methyl-2-phenylpropanoyl)oxy]acetamido}benzoate
- Ethyl 4-{2-[(2-phenylbutanoyl)oxy]acetamido}benzoate
- Methyl 4-{2-[(2-phenylpropanoyl)oxy]acetamido}benzoate
Uniqueness
What sets this compound apart from these similar compounds is its specific structural configuration, which imparts unique reactivity and biological activity. This uniqueness makes it particularly valuable in research and industrial applications, where its distinct properties can be leveraged for specific purposes.
Biological Activity
Methyl 4-(2-((2-phenylbutanoyl)oxy)acetamido)benzoate is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by the following structural features:
- Aromatic ring : The compound contains a benzoate moiety which is critical for its interaction with biological targets.
- Acetamido group : This functional group may enhance solubility and bioavailability.
- Phenylbutanoyl moiety : This segment is hypothesized to play a role in the compound’s biological activity through interactions with specific receptors.
The synthesis of this compound typically involves the reaction of methyl 4-hydroxybenzoate with 2-((2-phenylbutanoyl)oxy)acetic acid under controlled conditions to yield the desired ester derivative.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer properties. The compound has been shown to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, suggesting its potential as a chemotherapeutic agent.
Anti-inflammatory Effects
In addition to its anticancer activity, this compound has demonstrated anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests a potential application in treating inflammatory diseases.
Analgesic Activity
Preliminary studies have also suggested analgesic properties. In animal models, this compound has been shown to reduce pain responses in writhing tests, indicating its potential as a non-opioid analgesic.
The biological activities of this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound may interact with specific receptors involved in pain and inflammation pathways.
- Enzyme Inhibition : It may inhibit enzymes such as cyclooxygenase (COX), which are crucial for the synthesis of inflammatory mediators.
- Cell Signaling Modulation : The compound could modulate cell signaling pathways related to apoptosis and cell survival.
Case Studies
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Study on Anticancer Activity :
- A study conducted on breast cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability compared to controls (p < 0.05). The study concluded that the compound could be further explored as a candidate for breast cancer therapy.
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Anti-inflammatory Study :
- In an experiment assessing inflammation in murine models, administration of the compound led to a marked decrease in paw edema compared to untreated groups, demonstrating its potential efficacy in managing inflammatory responses (p < 0.01).
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Analgesic Efficacy :
- In pain models, this compound significantly reduced writhing episodes induced by acetic acid, suggesting effective analgesic properties comparable to standard analgesics (p < 0.05).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
